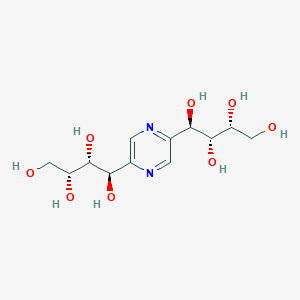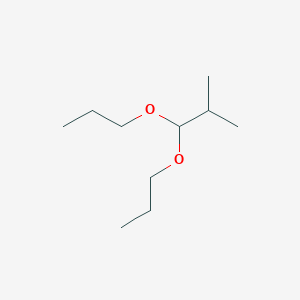
2-Methyl-1,1-dipropoxypropane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,1-dipropoxypropane is a chemical compound that belongs to the class of organic compounds known as ethers. It is also known as tert-butyl vinyl ether, and its chemical formula is C9H18O2. This compound is widely used in scientific research due to its unique properties and applications.
Applications De Recherche Scientifique
2-Methyl-1,1-dipropoxypropane has numerous scientific research applications due to its unique properties. It is commonly used as a solvent for various organic compounds and is also used as a reagent in organic synthesis. It can be used as a starting material for the synthesis of other organic compounds, such as tert-butyl vinyl sulfide. Furthermore, 2-Methyl-1,1-dipropoxypropane has been used as a fuel additive due to its high octane rating.
Mécanisme D'action
The mechanism of action of 2-Methyl-1,1-dipropoxypropane is not well understood. However, it is believed to act as a Lewis acid and can form complexes with various organic compounds. These complexes can undergo various reactions, such as elimination and substitution reactions.
Effets Biochimiques Et Physiologiques
There is limited information available on the biochemical and physiological effects of 2-Methyl-1,1-dipropoxypropane. However, it is known to be a mild irritant to the skin and eyes. It is also flammable and can cause respiratory irritation if inhaled.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1,1-dipropoxypropane has several advantages for use in lab experiments. It is a stable compound that can be easily handled and stored. It is also relatively inexpensive and has a high boiling point, making it suitable for high-temperature reactions. However, it has limitations in terms of its solubility and reactivity with certain organic compounds.
Orientations Futures
There are several future directions for the use of 2-Methyl-1,1-dipropoxypropane in scientific research. One potential application is in the development of new organic compounds for use in materials science and drug discovery. It can also be used as a solvent for the extraction of natural products from plant and animal sources. Furthermore, 2-Methyl-1,1-dipropoxypropane can be used as a fuel additive to improve the performance of gasoline and diesel engines.
Conclusion:
In conclusion, 2-Methyl-1,1-dipropoxypropane is a versatile compound that has numerous scientific research applications. Its unique properties make it a valuable tool in organic synthesis, materials science, and fuel technology. Further research is needed to fully understand its mechanism of action and potential applications in the future.
Méthodes De Synthèse
The synthesis of 2-Methyl-1,1-dipropoxypropane can be achieved through the reaction of tert-butyl alcohol with vinyl acetate in the presence of a strong acid catalyst. The reaction proceeds through an SN2 mechanism, resulting in the formation of 2-Methyl-1,1-dipropoxypropane as the main product. The reaction is usually carried out at a temperature of around 50-60°C, and the yield of the product is typically high.
Propriétés
Numéro CAS |
13259-75-1 |
|---|---|
Nom du produit |
2-Methyl-1,1-dipropoxypropane |
Formule moléculaire |
C10H22O2 |
Poids moléculaire |
174.28 g/mol |
Nom IUPAC |
2-methyl-1,1-dipropoxypropane |
InChI |
InChI=1S/C10H22O2/c1-5-7-11-10(9(3)4)12-8-6-2/h9-10H,5-8H2,1-4H3 |
Clé InChI |
WMVDSJNSXSIYPK-UHFFFAOYSA-N |
SMILES |
CCCOC(C(C)C)OCCC |
SMILES canonique |
CCCOC(C(C)C)OCCC |
Autres numéros CAS |
13259-75-1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)
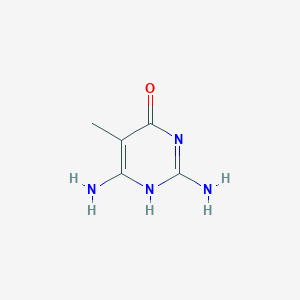
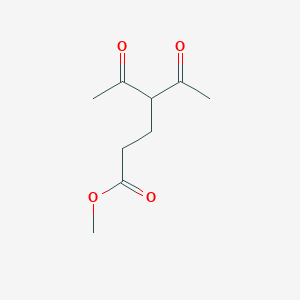

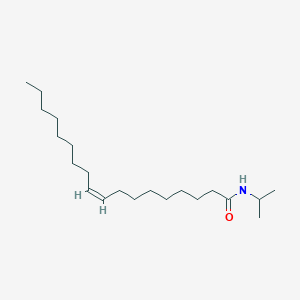
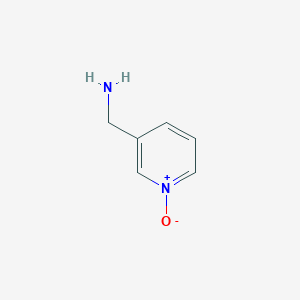
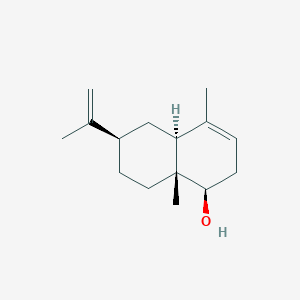
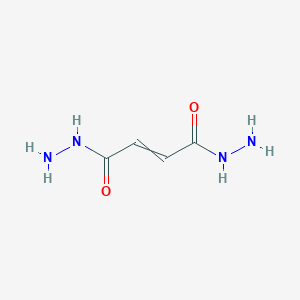
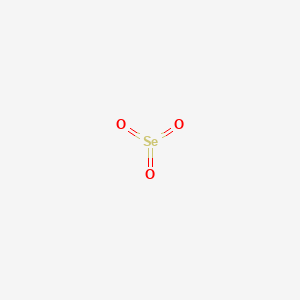
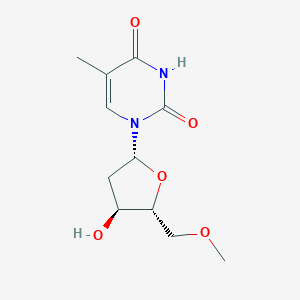
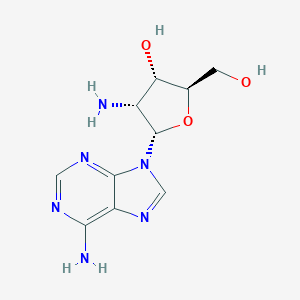
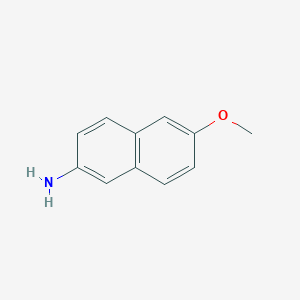
![2-mercapto-3-phenylpyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B77125.png)
